S-(-)-7-脱甲基-8-硝基布雷斯替丁

描述

(S)-nitro-Blebbistatin: is a more stable form of (–)-blebbistatin , which itself is a selective cell-permeable inhibitor of non-muscle myosin II ATPases . Myosin II plays a crucial role in cellular processes such as cytokinesis, cell migration, and apoptosis-related bleb formation.

科学研究应用

(S)-硝基布莱贝斯汀: 在各个领域都有应用:

细胞生物学: 研究细胞运动、细胞分裂和凋亡。

生物物理学: 研究肌球蛋白II的功能和动力学。

药物开发: 针对非肌肉肌球蛋白II 进行治疗性研究。

活细胞成像: 由于其在蓝光照射下的稳定性。

作用机制

(S)-硝基布莱贝斯汀: 抑制非肌肉肌球蛋白II ATPase,影响非肌肉肌球蛋白IIA 和 IIB 的 Mg-ATPase 活性和体外运动。 它选择性地阻断脊椎动物细胞中与凋亡相关的膜泡形成、细胞迁移和细胞分裂 。

生化分析

Biochemical Properties

S-(-)-7-Desmethyl-8-nitro Blebbistatin is known to interact with a variety of enzymes, proteins, and other biomolecules . It is a myosin inhibitor, specifically for myosin II . This interaction with myosin II is crucial in various biochemical reactions, particularly those involving muscle contraction .

Cellular Effects

The effects of S-(-)-7-Desmethyl-8-nitro Blebbistatin on various types of cells and cellular processes are diverse. It has been found to inhibit the formation of blebs in melanoma cell culture . Additionally, it has been shown to inhibit cytokinesis and may also disrupt mitotic spindle formation . Its influence on cell function extends to cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

S-(-)-7-Desmethyl-8-nitro Blebbistatin exerts its effects at the molecular level through several mechanisms. It inhibits myosin ATPase activity, thereby affecting acto-myosin based motility . It binds halfway between the nucleotide binding pocket and the actin binding cleft of myosin, predominantly in an actin detached conformation . This type of inhibition relaxes the acto-myosin myofilaments, leading to several biological effects .

Temporal Effects in Laboratory Settings

It is known that the compound has certain adverse characteristics such as cytotoxicity and blue-light instability, which can make its application challenging .

Dosage Effects in Animal Models

The effects of S-(-)-7-Desmethyl-8-nitro Blebbistatin vary with different dosages in animal models . Detailed studies on threshold effects, as well as toxic or adverse effects at high doses, are still needed.

Metabolic Pathways

Given its interaction with myosin II, it is likely involved in pathways related to muscle contraction .

Transport and Distribution

The transport and distribution of S-(-)-7-Desmethyl-8-nitro Blebbistatin within cells and tissues are complex processes that involve interactions with various transporters or binding proteins

Subcellular Localization

Understanding the targeting signals or post-translational modifications that direct it to specific compartments or organelles could provide valuable insights into its function .

准备方法

合成路线:: 制备(S)-硝基布莱贝斯汀 的合成路线涉及多个步骤。虽然我无法获取特定的专有方法,但可以提供一个大致的概述:

起始材料: 以合适的先驱化合物为起点。

硝化: 使用硝化剂在所需位置引入硝基 (–NO₂)。

立体化学控制: 在硝化步骤中确保正确的立体化学 (S构型)。

纯化: 纯化产物以获得结晶。

工业生产:: 工业规模生产方法可能涉及对合成路线的修改、产量优化和规模化纯化。具体的细节需要制造商的专有信息。

化学反应分析

反应::

(S)-硝基布莱贝斯汀: 可以发生各种化学反应,包括:

氧化: 氧化过程可能会影响硝基或其他官能团。

还原: 还原反应可能会改变硝基或其他部分。

取代: 取代反应可能发生在不同的位置。

其他转化: 环化、重排和官能团互变。

硝化: 硝酸 (HNO₃) 或硝化混合物。

还原: 氢化 (例如,使用钯碳、雷尼镍)。

取代: 各种亲核试剂 (例如,胺、醇盐)。

其他反应: 根据所需转化而定的特定试剂。

主要产物:: 主要产物取决于具体的反应条件。分离和表征将揭示确切的结构。

相似化合物的比较

(S)-硝基布莱贝斯汀: 由于其在蓝光照射下的稳定性,它脱颖而出,解决了原始化合物的局限性。类似化合物包括(–)-布莱贝斯汀 和相关的肌球蛋白抑制剂。

属性

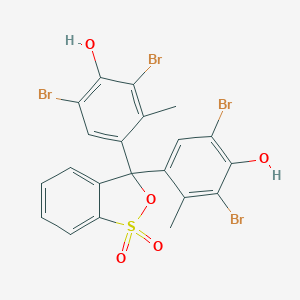

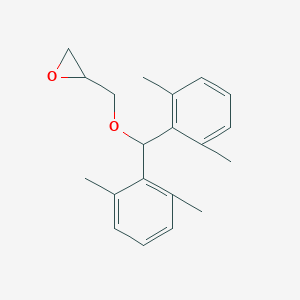

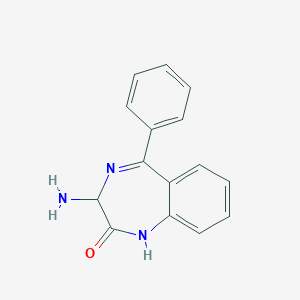

IUPAC Name |

(3aS)-3a-hydroxy-7-nitro-1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O4/c21-15-13-7-6-12(20(23)24)10-14(13)18-16-17(15,22)8-9-19(16)11-4-2-1-3-5-11/h1-7,10,22H,8-9H2/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIMYHNYWFMRDKQ-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=NC3=C(C=CC(=C3)[N+](=O)[O-])C(=O)C21O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C2=NC3=C(C=CC(=C3)[N+](=O)[O-])C(=O)[C@@]21O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50471524 | |

| Record name | S-(-)-7-Desmethyl-8-nitro Blebbistatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856925-75-2 | |

| Record name | (3aS)-1,2,3,3a-Tetrahydro-3a-hydroxy-7-nitro-1-phenyl-4H-pyrrolo[2,3-b]quinolin-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=856925-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-(-)-7-Desmethyl-8-nitro Blebbistatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-Dithiolane-2-carbonylchloride,4,5-dimethyl-,[4R-(2alpha,4alpha,5beta)]-(9CI)](/img/structure/B25131.png)